N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
Description
N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic phenethylamine derivative characterized by a brominated and methoxylated benzyl group attached to a fluorophenyl-substituted ethylamine backbone. Its molecular formula is C₁₆H₁₇BrFNO (inferred from structural analogs in ), with key functional groups influencing its pharmacological properties:
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHWEFYLBNRNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181290 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-17-6 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series features N-(2-methoxybenzyl)-substituted phenethylamines. Key comparisons include:
*WDS: Wet dog shakes; BMC: Back muscle contractions.
†Estimates based on positional effects of substituents ().
Key Structural Differences:
- Phenyl Ring Modifications: The 4-fluorophenyl group (vs. 2,5-dimethoxyphenyl in NBOMes) may decrease 5-HT₂A agonism but improve selectivity for other monoamine transporters .
Functional Comparisons with Non-NBOMe Phenethylamines
2C Series (e.g., 2C-B, 2C-I)
- 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine): Lacks the N-benzyl group, resulting in lower 5-HT₂A affinity (Ki = 1.2 nM) and potency (ED₅₀ = 1.5 mg/kg for WDS) .
- Target Compound : The N-benzyl substitution likely enhances 5-HT₂A binding by ~10-fold compared to 2C-B, though less than NBOMes due to substituent positioning .
Fluorophenyl Derivatives (e.g., 4-FA, N-ethyl-2-(4-fluorophenyl)ethanamine)
- 4-FA (1-(4-fluorophenyl)propan-2-amine): Primarily a dopamine/norepinephrine releaser with minimal 5-HT₂A activity .
- N-ethyl-2-(4-fluorophenyl)ethanamine (): Shorter ethylamine chain reduces receptor interaction; used as a precursor in illicit drug synthesis.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Bromine at the 3-position on the benzyl group (target compound) may slow hepatic oxidation compared to 2-methoxy NBOMes, prolonging half-life .
- Toxicity : NBOMe compounds exhibit severe toxicity (seizures, hyperthermia) at doses >1 mg ; the target compound’s reduced 5-HT₂A affinity may lower acute toxicity but increase risk of cumulative effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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